2,4-O-Benzylidenehexitol
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Overview
Description
2,4-O-Benzylidenehexitol is an organic compound with the molecular formula C13H18O6. It is a derivative of hexitol, where the hydroxyl groups at positions 2 and 4 are protected by a benzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-O-Benzylidenehexitol typically involves the reaction of hexitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at positions 2 and 4. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-O-Benzylidenehexitol can undergo various chemical reactions, including:
Oxidation: The benzylidene group can be oxidized to form benzaldehyde and the corresponding hexitol derivative.
Reduction: The compound can be reduced to remove the benzylidene group, regenerating the free hydroxyl groups.
Substitution: The benzylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde and a hexitol derivative, while reduction would regenerate the free hexitol .
Scientific Research Applications
2,4-O-Benzylidenehexitol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in synthetic organic chemistry, facilitating the selective modification of other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including nucleic acid analogs and other biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-O-Benzylidenehexitol primarily involves its role as a protecting group. By forming a benzylidene acetal, it protects the hydroxyl groups at positions 2 and 4 from unwanted reactions. This allows for selective reactions at other positions on the molecule. The benzylidene group can be removed under acidic or reductive conditions, regenerating the free hydroxyl groups .
Comparison with Similar Compounds
2,3-O-Benzylidenehexitol: Similar in structure but with the benzylidene group protecting the hydroxyl groups at positions 2 and 3.
2,5-O-Benzylidenehexitol: The benzylidene group protects the hydroxyl groups at positions 2 and 5.
2,4-O-Methylidenehexitol: Similar protecting group but with a methylidene group instead of a benzylidene group.
Uniqueness: 2,4-O-Benzylidenehexitol is unique due to the specific positioning of the benzylidene group, which provides selective protection for the hydroxyl groups at positions 2 and 4. This selectivity is crucial for certain synthetic applications, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-[5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTHQPNUYCELPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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